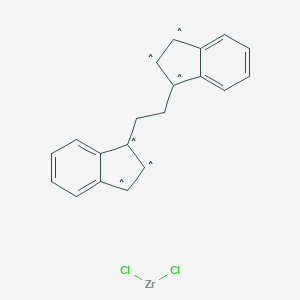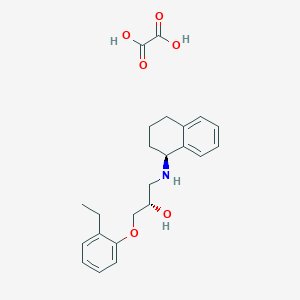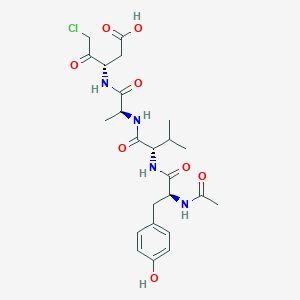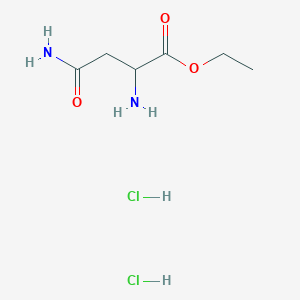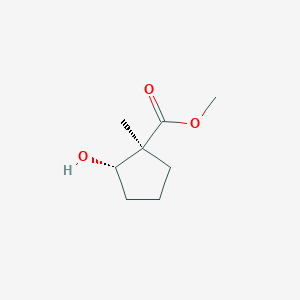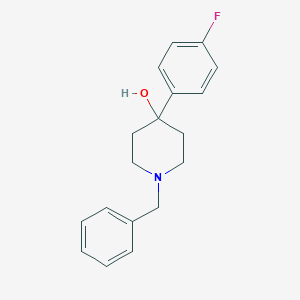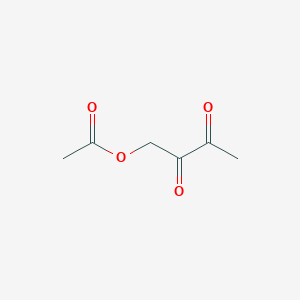
2,3-dioxobutyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of 2,3-dioxobutyl acetate involves the generation of ROS in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This damage can lead to cell death or dysfunction. 2,3-dioxobutyl acetate generates ROS by reacting with cellular components such as thiols and iron-sulfur clusters.
生化和生理效应
2,3-dioxobutyl acetate has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by generating ROS. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 2,3-dioxobutyl acetate has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
One advantage of using 2,3-dioxobutyl acetate in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying diseases such as cancer and neurodegenerative diseases. However, one limitation is that this compound can also induce oxidative stress in healthy cells, which can lead to unwanted effects. Additionally, the generation of ROS by 2,3-dioxobutyl acetate can be difficult to control, which can make it challenging to use this compound in experiments.
未来方向
There are several future directions for research on 2,3-dioxobutyl acetate. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and neurodegenerative diseases. Another direction is to study its effects on different cell types and tissues to better understand its mechanism of action. Additionally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, 2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has several biochemical and physiological effects. While there are advantages and limitations to using 2,3-dioxobutyl acetate in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool in studying diseases and developing new therapies.
合成方法
2,3-dioxobutyl acetate is synthesized in the laboratory using various methods. One of the most common methods is the reaction between 2,3-butanedione and acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 2,3-dioxobutyl acetate and acetic acid as by-products. Another method involves the reaction between 2,3-butanedione and acetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces 2,3-dioxobutyl acetate and water as by-products.
科学研究应用
2,3-dioxobutyl acetate is used in scientific research for its ability to induce oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This condition has been implicated in several diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-dioxobutyl acetate has been found to induce oxidative stress by generating ROS in cells.
属性
CAS 编号 |
178764-95-9 |
|---|---|
产品名称 |
2,3-dioxobutyl Acetate |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
2,3-dioxobutyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |
InChI 键 |
ZHZHTSMRXAGQAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC(=O)C |
规范 SMILES |
CC(=O)C(=O)COC(=O)C |
同义词 |
2,3-Butanedione, 1-(acetyloxy)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



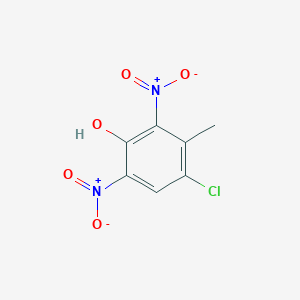
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
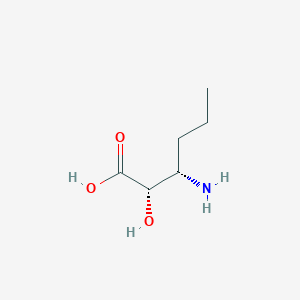
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
